
5-aminoisobenzofuran-1,3-dione
Overview
Description
5-Aminoisobenzofuran-1,3-dione is a yellow solid compound known for its high thermal and chemical stability. It is commonly used as an intermediate or starting material in various chemical reactions. The compound has the molecular formula C8H5NO3 and a molecular weight of 163.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Aminoisobenzofuran-1,3-dione can be synthesized through oxidation or amination reactions. One common method involves the oxidation of indane derivatives using molecular oxygen and hydrogen peroxide in subcritical water . This environmentally benign procedure does not require a catalyst and can be completed in one step.
Industrial Production Methods
In industrial settings, the compound is typically produced under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5-Aminoisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents, such as halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted isobenzofuran-1,3-diones, amines, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
Organic Synthesis
5-Aminoisobenzofuran-1,3-dione serves as a versatile building block in organic synthesis. It has been utilized in the development of spiro-isobenzofuran compounds , which are important for creating complex molecular architectures. Research indicates that a one-pot synthesis method involving ninhydrin and 4-amino-1,2-naphthoquinones can yield various derivatives efficiently under mild conditions .
Table 1: Synthesis Conditions for Spiro-Isobenzofuran Compounds
Reaction Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Condensation | Ninhydrin + 4-amino-1,2-naphthoquinones | Acetic Acid | 70–100 | High |
Oxidation | Periodic Acid | Room Temperature | Room Temperature | Excellent |
Chemiluminescence Applications
The compound exhibits notable chemiluminescent properties , making it valuable in analytical chemistry and biological imaging. Chemiluminescence is the emission of light as a result of a chemical reaction, and derivatives of luminol (which includes this compound) have been extensively studied for their ability to detect reactive oxygen species (ROS) in biological systems .
Case Study: Chemiluminescent Probes
Recent studies have focused on developing mitochondriotropic chemiluminescent probes based on luminol derivatives for ROS detection. These probes can specifically target mitochondria, allowing for real-time imaging of oxidative stress within cells. The functionalization of luminol with targeting moieties enhances its specificity and efficacy as a molecular tracker .
Medicinal Chemistry
In medicinal chemistry, this compound derivatives have shown promise as potential therapeutic agents due to their structural similarity to known pharmacophores. Research has indicated that these compounds can act as inhibitors of various biological targets, including topoisomerases involved in cancer cell proliferation .
Table 2: Potential Therapeutic Applications
Application Area | Mechanism of Action | Target Diseases |
---|---|---|
Anticancer Agents | Topoisomerase Inhibition | Various cancers |
Antimicrobial Agents | ROS Generation | Infections |
Mechanism of Action
The mechanism by which 5-aminoisobenzofuran-1,3-dione exerts its effects involves interactions with molecular targets and pathways. For example, it can act as an oxidizing or reducing agent, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its use and the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminophthalic anhydride
- 4-Aminobenzene-1,2-dicarboxylic acid anhydride
Uniqueness
5-Aminoisobenzofuran-1,3-dione is unique due to its high thermal and chemical stability, making it suitable for various applications where stability is crucial. Its ability to undergo multiple types of chemical reactions also adds to its versatility .
Biological Activity
5-Aminoisobenzofuran-1,3-dione, also known as isoindoline-1,3-dione, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound possesses a unique chemical structure that contributes to its biological properties. The compound is characterized by the presence of an amino group and a dione functional group, which are crucial for its interaction with biological targets.
1. Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases. For instance, studies have shown that certain derivatives interact with key molecular targets involved in oxidative stress pathways, such as COX-2 and NF-KB .
2. Enzyme Inhibition
This compound and its derivatives have been evaluated for their inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE): Some derivatives demonstrate potent AChE inhibitory activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's. The IC50 values for these compounds range from 2.1 to 7.4 μM .
- α-Amylase: Certain compounds have shown significant inhibition of α-amylase activity, which is crucial for managing diabetes by regulating carbohydrate metabolism .
3. Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been investigated against various bacterial strains. For example, specific compounds exhibited notable inhibition against Staphylococcus aureus and Aspergillus niger at concentrations of 200 µg/mL and 300 µg/mL .
Study on Neuroprotective Effects
A study focused on the neuroprotective effects of isoindoline derivatives demonstrated that these compounds could protect PC12 neurons from oxidative damage induced by hydrogen peroxide. This suggests potential applications in neuroprotection and treatment of neurodegenerative conditions .
Antidiabetic Potential
Another research highlighted the antidiabetic effects of this compound derivatives through their α-amylase inhibition mechanism. The findings indicated that these compounds could effectively reduce glucose absorption in the intestine, thereby aiding in diabetes management .
Pharmacokinetics and Toxicity
The pharmacokinetic profiles of this compound derivatives indicate favorable characteristics such as good intestinal absorption and blood-brain barrier permeability. Additionally, toxicity studies suggest that many derivatives exhibit low toxicity levels, making them suitable candidates for further development in therapeutic applications .
Data Summary Table
Biological Activity | Target Enzyme/Pathway | IC50 Value (μM) | Notes |
---|---|---|---|
Antioxidant | COX-2 | N/A | Significant reduction in oxidative stress |
AChE Inhibition | AChE | 2.1 - 7.4 | Potent neuroprotective effects |
α-Amylase Inhibition | α-Amylase | N/A | Important for diabetes management |
Antimicrobial | Staphylococcus aureus | N/A | Notable inhibition at specified concentrations |
Antimicrobial | Aspergillus niger | N/A | Effective against fungal strains |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-aminoisobenzofuran-1,3-dione, and how can purity be validated?
Methodological Answer: The synthesis typically involves cyclization reactions of substituted phthalic anhydrides with amine precursors. For example, functionalization via nucleophilic substitution or condensation reactions under anhydrous conditions is common . Purity validation requires a combination of techniques:
- Chromatography : HPLC or GC-MS to assess organic impurities.
- Spectroscopy : H/C NMR to confirm structural integrity and detect unreacted intermediates.
- Crystallography : Single-crystal X-ray diffraction (XRD) for absolute configuration verification, as demonstrated in related isobenzofuran-dione derivatives .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer: Key techniques include:
- Vibrational Spectroscopy : IR spectroscopy to identify carbonyl (C=O) and amino (N-H) functional groups, with reference to spectral databases (e.g., NIST) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula and isotopic patterns.
- Thermal Analysis : DSC/TGA to evaluate thermal stability and decomposition pathways.
- XRD : For crystallographic data, cross-referenced with the Cambridge Crystallographic Data Centre (CCDC) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and reactions due to potential dust inhalation risks.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Emergency Contacts : Document lab-specific protocols and emergency numbers (e.g., Infotrac for after-hours incidents) .
Intermediate Research Questions
Q. How can factorial or orthogonal experimental designs optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Factorial Design : Test variables (e.g., temperature, solvent polarity, catalyst loading) in a systematic matrix to identify interactions between factors .
- Orthogonal Design : Prioritize critical parameters (e.g., reaction time, stoichiometry) using Taguchi methods to reduce experimental runs while maximizing data robustness .
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables and yield, validated via ANOVA.
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives?
Methodological Answer:
- Cross-Validation : Replicate experiments under controlled conditions to rule out instrumentation errors.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).
- Crystallographic Refinement : Re-analyze XRD data for potential twinning or disorder in crystal packing .
Q. What role does this compound play in biochemical applications, and how can its reactivity be tailored?
Methodological Answer:
- Functionalization : The amino group enables conjugation with biomolecules (e.g., peptides) via carbodiimide-mediated coupling.
- Photophysical Studies : Modify substituents to tune fluorescence properties for imaging applications, as seen in fluorescein analogs .
- Stability Testing : Assess hydrolytic degradation in buffered solutions (pH 4–9) to determine suitability for in vivo studies .
Advanced Research Questions
Q. How can AI-driven tools like COMSOL Multiphysics enhance process optimization for this compound synthesis?
Methodological Answer:
- Reactor Simulation : Model heat/mass transfer in continuous-flow systems to minimize side reactions.
- Machine Learning (ML) : Train ML algorithms on historical reaction data to predict optimal conditions (e.g., solvent selection, residence time) .
- Real-Time Monitoring : Integrate IoT sensors with AI platforms for adaptive control of reaction parameters .
AI助科研之如何使用在问辅助实验(六)01:26
Q. What advanced techniques are used to study surface interactions of this compound in environmental or material science contexts?
Methodological Answer:
- Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to map adsorption/desorption kinetics on indoor surfaces (e.g., polymers, metals) .
- Controlled Environmental Chambers : Simulate indoor air conditions (humidity, oxidant levels) to study degradation pathways .
- Quantum Mechanical Calculations : Investigate interfacial electron transfer using density functional tight-binding (DFTB) methods.
Q. How can crystallographic data for this compound derivatives be systematically managed and shared?
Methodological Answer:
- CCDC Deposition : Submit XRD data to the Cambridge Crystallographic Data Centre with DOI-linked access for reproducibility .
- Data Repositories : Use platforms like Zenodo or Figshare for raw diffraction images and refinement logs.
- Collaborative Tools : Implement version-controlled workflows (e.g., GitLab) for multi-institutional crystallography projects .
Properties
IUPAC Name |
5-amino-2-benzofuran-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDUJNZZWJMRJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550354 | |
Record name | 5-Amino-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17011-53-9 | |
Record name | 4-Aminophthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17011-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60550354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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